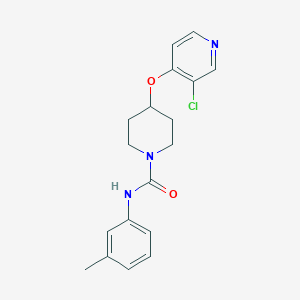
4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloropyridinyl group: This step involves the reaction of the piperidine derivative with 3-chloropyridine under suitable conditions.
Attachment of the m-tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using m-tolylboronic acid or a similar reagent.
Formation of the carboxamide group: This involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the chlorine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to a receptor: The compound could act as an agonist or antagonist at a specific receptor.
Inhibition of an enzyme: The compound could inhibit the activity of an enzyme involved in a key biological pathway.
Modulation of a signaling pathway: The compound could affect the activity of a signaling pathway, leading to changes in cellular function.
類似化合物との比較
Similar compounds to 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide include other piperidine carboxamides and chloropyridine derivatives. These compounds may share similar chemical properties and biological activities but can differ in their specific targets and applications. Examples of similar compounds include:
- 4-((3-chloropyridin-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
- 4-((3-chloropyridin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- 4-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
These compounds can be compared based on their chemical structure, reactivity, and biological activity to highlight the unique features of this compound.
特性
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-3-2-4-14(11-13)21-18(23)22-9-6-15(7-10-22)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDHGPTKOAGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














